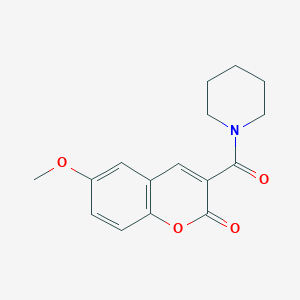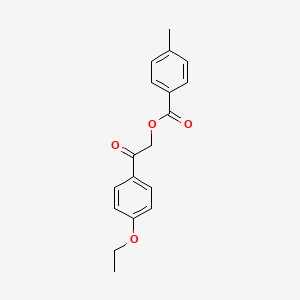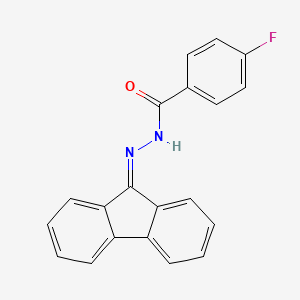
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
作用機序
The mechanism of action of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its high potency and specificity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. One limitation of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its potential toxicity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, future research could focus on developing more potent and selective derivatives of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 for use in therapeutic applications.
合成法
The synthesis of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and acetic anhydride to produce 4-acetoxy-6-hydroxycoumarin. The next step involves the methylation of the hydroxyl group using dimethyl sulfate to produce 6-methoxy-4-acetoxy-coumarin. The final step involves the reaction of 6-methoxy-4-acetoxy-coumarin with phosgene and piperidine to produce 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one.
科学的研究の応用
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer treatment, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
6-methoxy-3-(piperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-12-5-6-14-11(9-12)10-13(16(19)21-14)15(18)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPGNZJRGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)